4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a dimethylamino group and a hydroxyphenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with dimethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with piperidine-1,4-diol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
Scientific Research Applications
4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- 4-[2-(Methylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol
- 4-[2-(Dimethylamino)-1-(3-hydroxyphenyl)ethyl]piperidine-1,4-diol
Uniqueness
What sets 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
920323-41-7 |
---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
4-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-hydroxypiperidin-4-ol |
InChI |
InChI=1S/C15H24N2O3/c1-16(2)11-14(12-3-5-13(18)6-4-12)15(19)7-9-17(20)10-8-15/h3-6,14,18-20H,7-11H2,1-2H3 |
InChI Key |
AZKLBYJRRSQPEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCN(CC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.